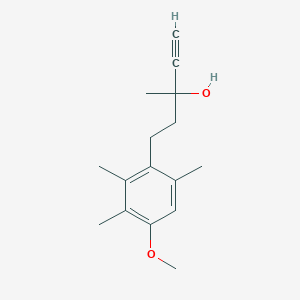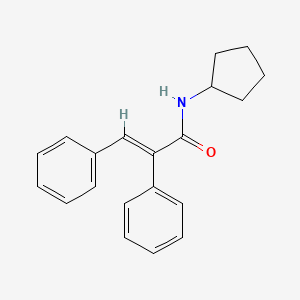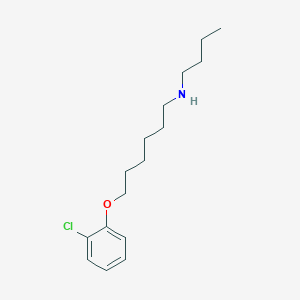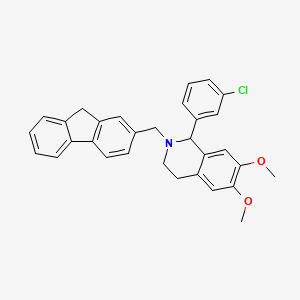![molecular formula C15H15ClN2O B5229620 2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5229620.png)
2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide, also known as GW501516 or Endurobol, is a synthetic drug that has been extensively researched for its potential use in treating metabolic disorders, cardiovascular diseases, and cancer. It is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to increase fatty acid oxidation, improve insulin sensitivity, and enhance endurance performance.
Mechanism of Action
2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide is a selective agonist of PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved insulin sensitivity and energy metabolism. Additionally, PPARδ activation has been shown to reduce inflammation and oxidative stress, which may contribute to its cardioprotective and anticancer effects.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been shown to improve lipid metabolism, reduce insulin resistance, and enhance endurance performance in animal models. It has also been shown to reduce inflammation and oxidative stress, which may contribute to its cardioprotective effects. Additionally, 2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has several advantages for laboratory experiments, including its high potency and selectivity for PPARδ, as well as its ability to improve metabolic function and endurance performance in animal models. However, there are also limitations to its use, including potential toxicity and off-target effects, as well as the need for careful dosing and monitoring in animal studies.
Future Directions
There are several potential future directions for research on 2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide, including further investigation of its potential use in treating metabolic disorders, cardiovascular diseases, and cancer. Additionally, there is a need for further studies to elucidate the mechanisms underlying its effects on energy metabolism, inflammation, and oxidative stress. Finally, there is a need for more research on the safety and efficacy of 2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide in human trials, as well as its potential interactions with other drugs and therapies.
Synthesis Methods
The synthesis of 2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide involves several steps, including the condensation of 2-chlorobenzaldehyde with ethyl 2-bromoacetate to form 2-(2-chlorophenyl)acetoacetic ester. This intermediate is then reacted with 4-pyridylmagnesium bromide to yield the desired product.
Scientific Research Applications
2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been extensively studied in preclinical models for its potential use in treating metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. It has also been investigated for its potential cardioprotective effects, as it has been shown to reduce inflammation and improve cardiac function in animal models of heart failure. Additionally, 2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been studied for its potential use in cancer therapy, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
properties
IUPAC Name |
2-(2-chlorophenyl)-N-(1-pyridin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11(12-6-8-17-9-7-12)18-15(19)10-13-4-2-3-5-14(13)16/h2-9,11H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQIOHNCDKRRPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-[1-(pyridin-4-yl)ethyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5229548.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5229559.png)


![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5229574.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-N-[(3-ethyl-5-isoxazolyl)methyl]-3-methoxybenzamide](/img/structure/B5229590.png)
![3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5229604.png)

![4-chloro-N-(2,5-dichlorophenyl)-3-[(2-methylbenzoyl)amino]benzamide](/img/structure/B5229609.png)

![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5229641.png)
![3,4-dimethoxy-N'-{2-[(3-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5229644.png)